(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione
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Overview
Description
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is a versatile small molecule scaffold that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a hexahydro-pyrrolo-thiazole ring system
Preparation Methods
The synthesis of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione can be achieved through various synthetic routes. One common method involves the reaction of tertiary thioamides with α-haloketones under solvent-free conditions at elevated temperatures or under microwave irradiation . Another approach includes the reaction of dibenzoylacetylene with appropriate reagents in a one-pot catalyst-free procedure at room temperature . These methods offer high yields and are efficient for the preparation of this compound.
Chemical Reactions Analysis
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in direct C–H amidation reactions, which are mediated by light or thermal conditions . Common reagents used in these reactions include butyllithium, N-bromosuccinimide, and triflouroacetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of materials with specific properties, such as fluorescent imaging agents and polymer chemistry .
Mechanism of Action
The mechanism of action of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione involves its interaction with various molecular targets and pathways. The thiazole ring in the compound allows it to participate in donor-acceptor and nucleophilic reactions, which can activate or inhibit biochemical pathways and enzymes . This interaction can lead to the modulation of physiological processes, making it a valuable compound in drug development and other applications.
Comparison with Similar Compounds
(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione can be compared with other similar compounds, such as 1,2,3-triazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share similar structural features and reactivity but differ in their specific applications and properties. For example, 1,2,3-triazoles are known for their stability and wide range of applications in drug discovery and materials science , while 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promise as anticancer and antimicrobial agents .
Properties
IUPAC Name |
(3aR)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-6-4-11(9,10)7-3-1-2-5(6)7/h5H,1-4H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMVGZHTGUYPSB-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CS(=O)(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)CS(=O)(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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